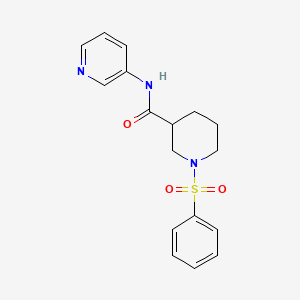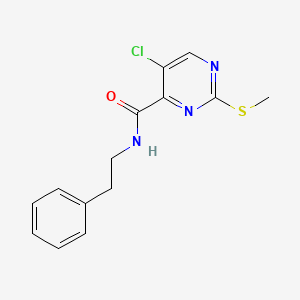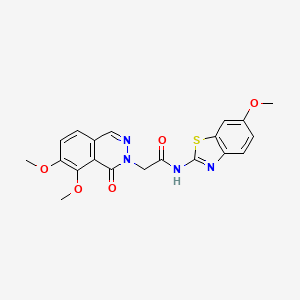![molecular formula C24H26N4O6 B12159987 methyl 4,5-dimethoxy-2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159987.png)
methyl 4,5-dimethoxy-2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-4,5-Dimethoxy-2-({[4-(4-Methoxyphenyl)-3,4,6,7-Tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoat beinhaltet typischerweise eine mehrstufige organische Synthese. Ein gängiger Ansatz umfasst:
Bildung des Benzoat-Kerns: Als Ausgangsmaterial wird 4,5-Dimethoxybenzoesäure mit Methanol und einer katalytischen Menge an Schwefelsäure verestert, um Methyl-4,5-Dimethoxybenzoat zu bilden.
Synthese der Imidazo[4,5-c]pyridin-Einheit: Dies beinhaltet die Cyclisierung geeigneter Vorläufer wie 4-Methoxyphenylamin und 2,3-Diaminopyridin unter sauren Bedingungen.
Kupplungsreaktion: Das Imidazo[4,5-c]pyridin-Derivat wird dann mit Methyl-4,5-Dimethoxybenzoat unter Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base wie Triethylamin gekoppelt.
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege zur Steigerung der Ausbeute und Reinheit umfassen. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Skalierung der Prozesse zur Erfüllung der industriellen Anforderungen beinhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Methoxygruppen können oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Die Carbonylgruppe in der Benzoateinheit kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu einem Alkohol reduziert werden.
Substitution: Die Methoxygruppen können unter geeigneten Bedingungen durch Nukleophile substituiert werden, z. B. durch Demethylierung mit Bortribromid (BBr3).
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in saurer Lösung.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).
Substitution: Bortribromid (BBr3) für die Demethylierung.
Hauptprodukte
Oxidation: Bildung von Aldehyden oder Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von Phenolen oder anderen substituierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen der funktionellen Gruppen, wodurch sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese wird.
Biologie
In der biologischen Forschung kann Methyl-4,5-Dimethoxy-2-({[4-(4-Methoxyphenyl)-3,4,6,7-Tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoat auf seine potenzielle Bioaktivität untersucht werden. Seine strukturellen Merkmale lassen vermuten, dass es mit biologischen Zielen wie Enzymen oder Rezeptoren interagieren könnte.
Medizin
In der medizinischen Chemie könnte diese Verbindung als Leitstruktur für die Entwicklung neuer Medikamente dienen. Ihre potenziellen Interaktionen mit biologischen Zielen könnten für therapeutische Anwendungen, wie z. B. entzündungshemmende oder krebshemmende Mittel, untersucht werden.
Industrie
Im industriellen Bereich könnte diese Verbindung aufgrund ihrer einzigartigen chemischen Struktur bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen eingesetzt werden.
Wirkmechanismus
Der Mechanismus, durch den Methyl-4,5-Dimethoxy-2-({[4-(4-Methoxyphenyl)-3,4,6,7-Tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoat seine Wirkungen entfaltet, hängt von seinen spezifischen Interaktionen mit molekularen Zielen ab. Zu den möglichen Wegen gehören:
Bindung an Enzyme: Hemmung oder Aktivierung der Enzymaktivität.
Rezeptor-Interaktion: Modulation von Rezeptor-Signalwegen.
DNA-Interkalation: Interaktion mit DNA, um die Genexpression zu beeinflussen.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, methyl 4,5-dimethoxy-2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can be studied for its potential bioactivity. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its potential interactions with biological targets could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Wirkmechanismus
The mechanism by which methyl 4,5-dimethoxy-2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate exerts its effects would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
DNA Intercalation: Interacting with DNA to affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-3,5-Dimethoxy-4-hydroxybenzoat: Ähnlicher Benzoat-Kern, aber ohne die Imidazo[4,5-c]pyridin-Einheit.
4-Methoxyphenylamin: Teilt die Methoxyphenylgruppe, aber ohne die Benzoat- und Imidazo[4,5-c]pyridin-Strukturen.
Einzigartigkeit
Methyl-4,5-Dimethoxy-2-({[4-(4-Methoxyphenyl)-3,4,6,7-Tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoat ist einzigartig durch seine Kombination aus einem Benzoat-Kern mit Methoxygruppen und einer Imidazo[4,5-c]pyridin-Einheit. Diese einzigartige Struktur könnte zu besonderen chemischen und biologischen Eigenschaften führen, die in einfacheren Analoga nicht gefunden werden.
Diese detaillierte Übersicht bietet ein umfassendes Verständnis von Methyl-4,5-Dimethoxy-2-({[4-(4-Methoxyphenyl)-3,4,6,7-Tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoat, das seine Synthese, Reaktionen, Anwendungen und Vergleiche mit ähnlichen Verbindungen umfasst.
Eigenschaften
Molekularformel |
C24H26N4O6 |
|---|---|
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
methyl 4,5-dimethoxy-2-[[4-(4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H26N4O6/c1-31-15-7-5-14(6-8-15)22-21-17(25-13-26-21)9-10-28(22)24(30)27-18-12-20(33-3)19(32-2)11-16(18)23(29)34-4/h5-8,11-13,22H,9-10H2,1-4H3,(H,25,26)(H,27,30) |
InChI-Schlüssel |
MAFOKVMBKLXXPT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)NC4=CC(=C(C=C4C(=O)OC)OC)OC)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Morpholinium, 4-[bis(phenylamino)methylene]-](/img/structure/B12159905.png)


![methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159912.png)

![N-(3-bromophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12159944.png)



![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12159959.png)
![N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine](/img/structure/B12159962.png)
![N-(3,4-dimethoxybenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B12159974.png)
![3,6-dimethyl-N-(2,4,5-trichlorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12159979.png)
![7-ethyl-1-(4-ethylphenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159986.png)
